N-(2,4-dimethoxyphenyl)-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine

Description

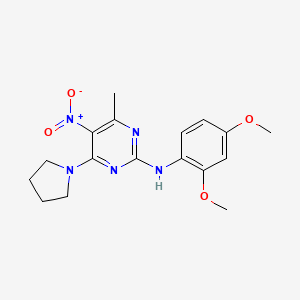

N-(2,4-dimethoxyphenyl)-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine is a pyrimidine derivative characterized by a nitro group at position 5, a pyrrolidinyl substituent at position 6, a methyl group at position 4, and a 2,4-dimethoxyphenylamine moiety at position 2.

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-4-methyl-5-nitro-6-pyrrolidin-1-ylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O4/c1-11-15(22(23)24)16(21-8-4-5-9-21)20-17(18-11)19-13-7-6-12(25-2)10-14(13)26-3/h6-7,10H,4-5,8-9H2,1-3H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEQSMGDAPOZEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)NC2=C(C=C(C=C2)OC)OC)N3CCCC3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethoxyphenyl)-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which consists of a pyrimidine core substituted with a dimethoxyphenyl group, a nitro group, and a pyrrolidinyl moiety. The molecular formula is , and its molecular weight is approximately 293.33 g/mol.

1. Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the presence of the pyrimidine ring has been linked to the inhibition of various cancer cell lines. The compound's mechanism may involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 5.2 | Caspase activation |

| Compound B | HeLa | 3.8 | DNA intercalation |

| This compound | A549 | TBD | TBD |

2. Enzyme Inhibition

The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression and inflammation. For example, it may inhibit neutral sphingomyelinase (nSMase), which plays a role in sphingolipid metabolism and cellular signaling related to cancer.

Case Study: Inhibition of nSMase

In a study examining the effects of similar compounds on nSMase activity, it was found that modifications in the nitrogen-containing heterocycles significantly altered inhibitory potency. The introduction of a pyrrolidinyl group was associated with enhanced enzyme inhibition, suggesting that structural modifications can optimize biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of apoptotic pathways leading to cell death in cancer cells.

- Enzyme Inhibition : Targeting specific enzymes involved in tumor growth and inflammation.

- Signal Transduction Modulation : Altering signaling pathways that regulate cell proliferation and survival.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is crucial for assessing the therapeutic potential of this compound:

- Absorption : The compound shows good oral bioavailability based on preliminary studies.

- Metabolism : Initial data suggest metabolic stability in liver microsomes.

- Toxicity : Toxicological evaluations are necessary to determine safe dosing regimens.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural Features and Substitution Patterns

Pyrimidine derivatives often exhibit activity modulated by substituent positioning and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Pyrimidine Derivatives

Key Observations:

- Nitro Groups : The nitro group at position 5 in the target compound is rare in the cited analogs. Most nitro-substituted pyrimidines (e.g., ) place nitro at position 2 or 4, which may alter electronic distribution and binding affinity.

- Pyrrolidinyl vs. Aromatic Amines: The pyrrolidinyl group at position 6 contrasts with arylaminomethyl groups in analogs . Pyrrolidine’s conformational flexibility may enhance solubility or target interactions compared to rigid aromatic substituents.

- Methoxy Substituents : The 2,4-dimethoxyphenyl group is distinct from single methoxy or halogenated aryl groups in analogs . Methoxy groups improve lipophilicity and metabolic stability but may reduce crystallinity due to steric hindrance .

Physicochemical and Crystallographic Properties

Crystal structures of related compounds reveal trends in hydrogen bonding and molecular packing:

- Hydrogen Bonding: Analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methylpyrimidin-4-amine form intramolecular N–H⋯N bonds and weak C–H⋯O/π interactions, stabilizing crystal lattices . The absence of such motifs in polymorphic forms (e.g., N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl] derivatives) highlights substituent-dependent packing .

- Dihedral Angles: Substituent orientation relative to the pyrimidine core varies.

Table 2: Crystallographic Data for Selected Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.